REACTION_CXSMILES
|
[NH4+].[OH-].Cl.C(N)=C.[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].C(N)=C>O>[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[CH:7]([NH:9][CH:10]=[O:14])=[CH2:8] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N.C(=C)N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N
|
Name
|
α,α'-azoisobutyronitrile
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
145 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added, at 80° C. under a blanket of argon
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)NC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH4+].[OH-].Cl.C(N)=C.[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].C(N)=C>O>[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[CH:7]([NH:9][CH:10]=[O:14])=[CH2:8] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N.C(=C)N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N
|
Name
|
α,α'-azoisobutyronitrile
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
145 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added, at 80° C. under a blanket of argon
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)NC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH4+].[OH-].Cl.C(N)=C.[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].C(N)=C>O>[CH:7]([N:9]1[CH2:13][CH2:12][CH2:11][C:10]1=[O:14])=[CH2:8].[CH:7]([NH:9][CH:10]=[O:14])=[CH2:8] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N.C(=C)N1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)N
|
Name
|
α,α'-azoisobutyronitrile
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
145 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added, at 80° C. under a blanket of argon
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)NC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |